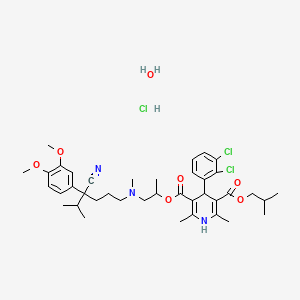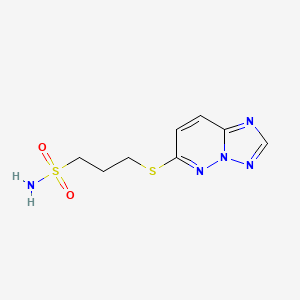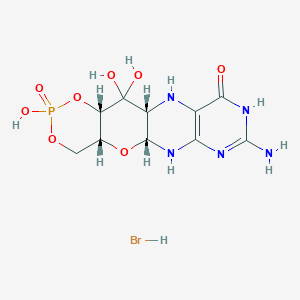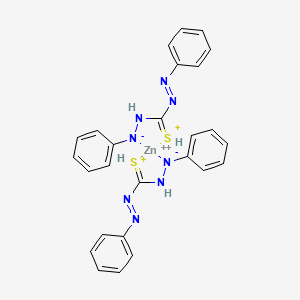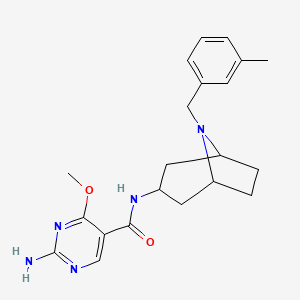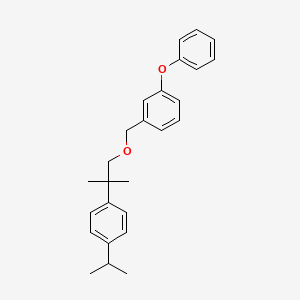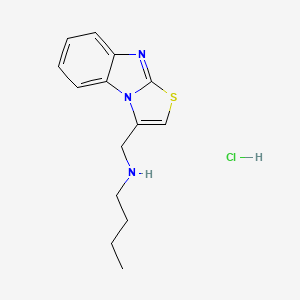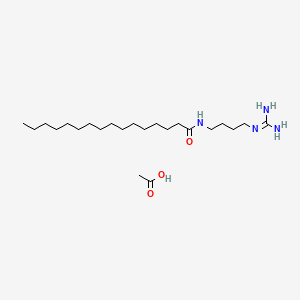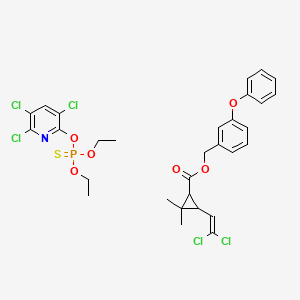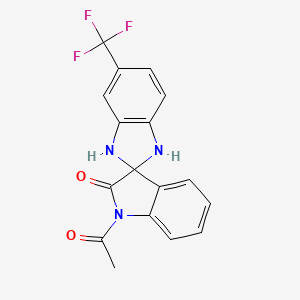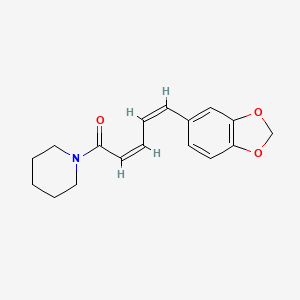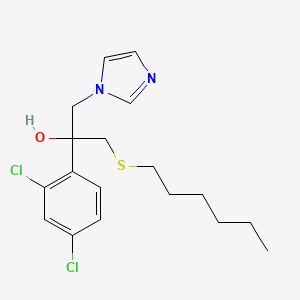
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and various scientific research applications due to its stability and reactivity under specific conditions .
Vorbereitungsmethoden
The synthesis of 2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate typically involves the reaction of 2,6-ditert-butyl-4-methylpyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the generation of enol triflates from ketones.
Biology: The compound is used in biochemical assays and as a biological material for life science research.
Industry: The compound is used in the production of dyes, pesticides, and fragrances.
Wirkmechanismus
The mechanism of action of 2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate involves its interaction with specific molecular targets. It acts as a sterically hindered, non-nucleophilic base, distinguishing between Brønsted (protonic) and Lewis acids. This enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .
Vergleich Mit ähnlichen Verbindungen
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate is unique due to its steric hindrance and non-nucleophilic nature. Similar compounds include:
2,6-ditert-butyl-4-methylpyridine: Used in similar applications but lacks the trifluoromethanesulfonate group.
2,6-ditert-butyl-4-methylpyrylium triflate: Another closely related compound with similar reactivity.
These compounds share some properties but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
125109-86-6 |
|---|---|
Molekularformel |
C15H23F3O3S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H23S.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
HRMYDRKEDPGFSV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[S+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


